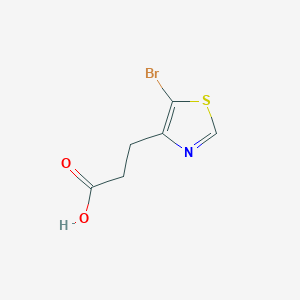

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17792773

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO2S |

|---|---|

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | 3-(5-bromo-1,3-thiazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H6BrNO2S/c7-6-4(8-3-11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |

| Standard InChI Key | OLPYORSPUHKEMB-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C(S1)Br)CCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid (C₆H₆BrNO₂S) consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a bromine atom at the 5-position and a propanoic acid chain at the 4-position. The thiazole core contributes to the compound’s aromaticity, while the electron-withdrawing bromine and carboxylic acid groups influence its reactivity and solubility.

Key structural features:

-

Thiazole ring: Stabilized by π-electron delocalization, with resonance contributing to its planar geometry.

-

Bromine substituent: Enhances electrophilic substitution reactivity and may participate in cross-coupling reactions .

-

Propanoic acid chain: Introduces hydrogen-bonding capability and acidity (pKa ~4.8), affecting solubility in polar solvents .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid can be approached via two primary strategies:

-

Functionalization of pre-formed thiazole rings: Bromination followed by side-chain introduction.

-

De novo thiazole synthesis: Constructing the heterocycle from acyclic precursors bearing the desired substituents.

Bromination of Thiazole Precursors

A common method for introducing bromine to thiazoles involves electrophilic substitution using bromine or N-bromosuccinimide (NBS). For example, 4-substituted thiazoles can undergo regioselective bromination at the 5-position under controlled conditions .

Example procedure:

-

Substrate: 4-Methylthiazole-2-carboxylic acid.

-

Reagents: NBS (1.1 eq), catalytic AIBN in CCl₄.

-

Conditions: Reflux at 80°C for 6 hours.

-

Outcome: 5-Bromo-4-methylthiazole-2-carboxylic acid (yield: 78%) .

Alternative Routes: Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to introduce aryl/alkyl groups. For instance, 5-bromo-thiazole derivatives can couple with boronic esters bearing carboxylic acid functionalities .

General protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2 eq).

-

Solvent: DME/H₂O (3:1).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

Key bands:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume